REACTION_CXSMILES
|
[C:1]([NH2:9])(=[S:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:10][CH2:11][C:12]([CH2:14]Cl)=O>CO>[Cl:10][CH2:11][C:12]1[N:9]=[C:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[S:8][CH:14]=1
|
Name
|
|
Quantity
|
2.33 g
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Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=S)N
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Name
|
|
Quantity
|
20 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.16 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)CCl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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under reflux for 1 hour
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Duration
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1 h
|
Type
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DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure, and ice water
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Type
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ADDITION
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Details
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was added to the remaining product, which
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Type
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EXTRACTION
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Details
|
The resulting product was extracted with ethyl acetate
|
Type
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WASH
|
Details
|
washed with saturated saline
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residual product was purified through silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC=1N=C(SC1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.03 g | |
YIELD: CALCULATEDPERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |